Cas no 866009-27-0 (10-thia-1-azatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-2(7),3,5,12(17),13,15-hexaene-8,18-dione)
10-thia-1-azatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-2(7),3,5,12(17),13,15-hexaene-8,18-dione Chemical and Physical Properties
Names and Identifiers
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- 10-thia-1-azatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-2(7),3,5,12(17),13,15-hexaene-8,18-dione
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- MDL: MFCD05670222
- Inchi: 1S/C16H11NO2S/c18-14-9-20-16-11-6-2-1-5-10(11)15(19)17(16)13-8-4-3-7-12(13)14/h1-8,16H,9H2
- InChI Key: AEECGLZEPAHHDE-UHFFFAOYSA-N
- SMILES: N12C(=O)C3=C(C1SCC(=O)C1=CC=CC=C12)C=CC=C3
Computed Properties
- Exact Mass: 281.05104977g/mol
- Monoisotopic Mass: 281.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 62.7Ų
10-thia-1-azatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-2(7),3,5,12(17),13,15-hexaene-8,18-dione Pricemore >>
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10-thia-1-azatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-2(7),3,5,12(17),13,15-hexaene-8,18-dione Suppliers
10-thia-1-azatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-2(7),3,5,12(17),13,15-hexaene-8,18-dione Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Additional information on 10-thia-1-azatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-2(7),3,5,12(17),13,15-hexaene-8,18-dione
Introduction to 10-thia-1-azatetracyclo[9.7.0.02,7.012,17]octadeka-2(7),3,5,12(17),13,15-hexaene-8,18-dione and Its Significance in Modern Chemical Biology
The compound with the CAS number 866009-27-0, specifically named as 10-thia-1-azatetracyclo[9.7.0.02,7.012,17]octadeka-2(7),3,5,12(17),13,15-hexaene-8,18-dione, represents a fascinating molecular architecture that has garnered significant attention in the field of chemical biology and pharmaceutical research. This intricate cyclic structure, characterized by its sulfur and nitrogen heteroatoms embedded within a complex polycyclic framework, presents unique opportunities for exploring novel biochemical interactions and therapeutic applications.
The molecular formula and structural complexity of this compound underscore its potential as a scaffold for drug discovery. The presence of multiple double bonds and rings creates a diverse array of stereochemical possibilities, which can be exploited to modulate biological activity. Specifically, the 10-thia moiety and the 1-aza functional group introduce specific electronic and steric properties that can influence how the molecule interacts with biological targets such as enzymes and receptors.
In recent years, there has been a growing interest in polycyclic heterocycles as privileged structures in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit high binding affinity. The compound 10-thia-1-azatetracyclo[9.7.0.02,7.012,17]octadeka-2(7),3,5,12(17),13,15-hexaene-8,18-dione fits well within this trend, offering a versatile platform for designing molecules with tailored pharmacological properties.
One of the most compelling aspects of this compound is its potential to serve as a precursor for synthesizing derivatives with enhanced biological activity. The flexible nature of its cyclic system allows for modifications at various positions without disrupting the core structural integrity. This adaptability is particularly valuable in drug development pipelines where fine-tuning of molecular properties is often required to achieve optimal efficacy and selectivity.
The chemical synthesis of such complex molecules remains a formidable challenge due to their intricate stereochemistry and multiple reactive sites. However, advancements in synthetic methodologies have made it increasingly feasible to access these challenging structures. Techniques such as transition-metal-catalyzed cyclizations and cross-coupling reactions have proven particularly useful in constructing the polycyclic frameworks characteristic of this class of compounds.
Beyond its synthetic interest, the biological activity of 10-thia-1-azatetracyclo[9.7.0.02,7.012,17]octadeka-2(7),3,5,12(17),13,15-hexaene-8,18-dione has been explored in several preliminary studies. Early research suggests that derivatives of this scaffold may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. These findings align with broader trends in drug discovery where modulating enzyme activity is a key strategy for developing therapeutics for chronic diseases.
The compound's unique structural features also make it an attractive candidate for studying molecular recognition processes at the atomic level. Computational modeling techniques have been employed to predict how this molecule might interact with biological targets based on its three-dimensional structure. These simulations provide valuable insights into potential binding modes and can guide experimental efforts toward optimizing lead compounds.
In conclusion,10-thia-1-azatetracyclo[9.7.0.02,7.012,17]octadeka-2(7),3,5,12(17),13,15-hexaene-8,18-dione represents a promising area of investigation in chemical biology and pharmaceutical chemistry due to its complex architecture and potential biological relevance. As research continues to uncover new synthetic strategies and biological activities associated with this class of compounds, further exploration will undoubtedly yield novel insights into disease mechanisms and therapeutic interventions.
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